2-ethoxy-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide
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Overview
Description
2-ethoxy-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a synthetic organic compound that features a thiophene ring, a pyrazole ring, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound.
Introduction of the thiophene ring: The thiophene moiety can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling.
Attachment of the ethoxy group: This step involves the ethylation of a hydroxyl group using an ethylating agent like ethyl iodide.
Formation of the acetamide group: The final step involves the acylation of an amine group with an acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-ethoxy-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles like sodium ethoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
2-ethoxy-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways involving thiophene and pyrazole derivatives.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-ethoxy-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide involves its interaction with specific molecular targets. The thiophene and pyrazole rings can interact with enzymes or receptors, modulating their activity. The acetamide group can form hydrogen bonds with biological molecules, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 2-ethoxy-N-[1-(thiophen-2-yl)ethyl]aniline
- 2-ethoxy-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide
Uniqueness
2-ethoxy-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide is unique due to the presence of both thiophene and pyrazole rings, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-ethoxy-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2S/c1-2-18-10-13(17)14-6-8-16-7-5-11(15-16)12-4-3-9-19-12/h3-5,7,9H,2,6,8,10H2,1H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIWYHJWWHBSNBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NCCN1C=CC(=N1)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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